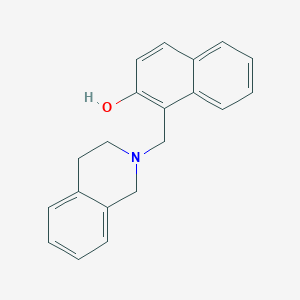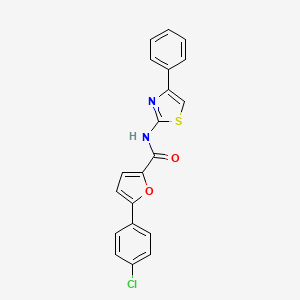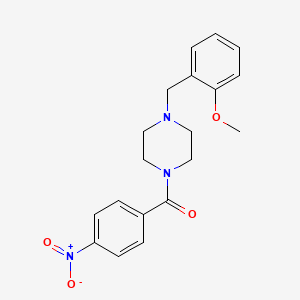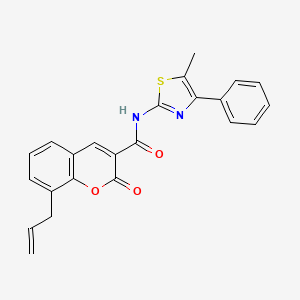
1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-naphthalen-2-ol
Übersicht
Beschreibung
1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-naphthalen-2-ol is a complex organic compound that belongs to the class of isoquinolines This compound is characterized by the presence of a naphthalene ring fused with an isoquinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-naphthalen-2-ol typically involves the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by oxidation. One efficient route involves the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives, followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-naphthalen-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts, which can further undergo cyclization reactions.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoquinoline moiety.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Solvents: Reactions are typically carried out in solvents such as ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield iminium salts, while reduction reactions can produce various reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-naphthalen-2-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-nausea, antidiabetic, and antiallergy activities.
Material Science: It is used as a building block for the synthesis of advanced materials with unique properties.
Biological Research: The compound is investigated for its interactions with biological molecules and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors and enzymes, leading to modulation of various biochemical pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-N-(2,6-dimethylphenyl)benzamide
- 3,4-Dihydro-1H-isoquinolin-2-yl-[4-[hydroxy(diphenyl)methyl]-1-triazolyl]methanone
- 4-[3,4-Dihydro-1H-isoquinolin-2-yl(oxo)methyl]-2-methyl-1-phthalazinone
Uniqueness
1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-naphthalen-2-ol is unique due to its specific structural features, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)naphthalen-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO/c22-20-10-9-16-6-3-4-8-18(16)19(20)14-21-12-11-15-5-1-2-7-17(15)13-21/h1-10,22H,11-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTDDZVGDURDHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=C(C=CC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(6-Chloro-4-phenylquinazolin-2-yl)piperazin-1-yl]-phenylmethanone](/img/structure/B3479274.png)
![N-[3-(PHENYLCARBAMOYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B3479291.png)
![5-Pyridin-4-yl-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B3479310.png)

![N-[3-(acetylamino)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B3479323.png)
![3-METHYL-1-[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]-1-BUTANONE](/img/structure/B3479331.png)


![1-[3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-4-(PYRIDIN-2-YL)PIPERAZINE](/img/structure/B3479343.png)
![4-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)benzonitrile](/img/structure/B3479352.png)

![2-[4-OXO-4-(10H-PHENOTHIAZIN-10-YL)BUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B3479359.png)
![N-[2-(benzylcarbamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B3479370.png)
![2-[2-(4-Chlorophenyl)sulfonylethylsulfanyl]-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B3479378.png)
